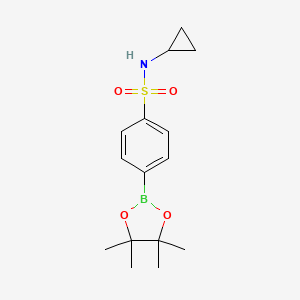

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester

Description

BenchChem offers high-quality 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)11-5-9-13(10-6-11)22(18,19)17-12-7-8-12/h5-6,9-10,12,17H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFBWQXCZSUHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585941 | |

| Record name | N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914610-50-7 | |

| Record name | N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester (CAS: 914610-50-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester, with the CAS number 914610-50-7, is a versatile and increasingly important building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery.[1][2][] Its unique structural features, combining a reactive boronic acid pinacol ester with a cyclopropylsulfonamide moiety, make it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications in drug development with a focus on Suzuki-Miyaura cross-coupling reactions, and relevant characterization data.

Chemical Properties and Structure

The compound, systematically named N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, possesses a molecular formula of C15H22BNO4S and a molecular weight of approximately 323.22 g/mol .[1][2][] The structure features a phenyl ring substituted with a boronic acid pinacol ester at one end and an N-cyclopropylsulfonamide group at the other. The pinacol ester group enhances the stability of the boronic acid, making it less prone to dehydration and easier to handle and store compared to the free boronic acid. The cyclopropylsulfonamide group can influence the electronic properties of the molecule and provide a handle for further functionalization or act as a key pharmacophore in bioactive molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 914610-50-7 | [1][2][] |

| Molecular Formula | C15H22BNO4S | [1][2][] |

| Molecular Weight | 323.22 g/mol | [1][2][] |

| IUPAC Name | N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

| Synonyms | 4-(N-Cyclopropylsulfonamide)phenylboronic acid, pinacol ester | [1] |

| Appearance | Solid | |

| Storage | Store in a cool, dry place. |

Synthesis

The synthesis of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester typically involves a multi-step process. A common and effective method is the Miyaura borylation, which introduces the boronic acid pinacol ester group onto an appropriately substituted aromatic precursor.

Experimental Protocol: Miyaura Borylation

This protocol outlines a general procedure for the synthesis, which may require optimization based on specific laboratory conditions and available starting materials.

Materials:

-

4-Bromo-N-cyclopropylbenzenesulfonamide

-

Bis(pinacolato)diboron (B2pin2)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 4-bromo-N-cyclopropylbenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask via syringe. Stir the mixture to dissolve the solids. To this solution, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester as a solid.

Diagram 1: Synthesis Workflow

Caption: A streamlined workflow for the synthesis of the target compound.

Applications in Drug Discovery

The primary application of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester in drug discovery is as a key building block in Suzuki-Miyaura cross-coupling reactions.[4][5][6] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in many pharmaceutical agents.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like our title compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Application in Pharmaceutical Synthesis

While specific, publicly available examples of the direct use of CAS 914610-50-7 in the synthesis of marketed drugs are not readily found in the provided search results, its structural motifs are present in several developmental and approved pharmaceutical agents. The N-cyclopropylsulfonamide group is a known pharmacophore in various enzyme inhibitors. This building block is strategically designed for the synthesis of compounds targeting a range of therapeutic areas.

Table 2: General Suzuki-Miyaura Reaction Conditions

| Parameter | Typical Conditions | Rationale |

| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2 with a phosphine ligand | Efficiently facilitates the catalytic cycle. Choice depends on the specific substrates. |

| Base | K2CO3, Cs2CO3, K3PO4 | Activates the boronic ester for transmetalation. |

| Solvent | Dioxane/H2O, Toluene/H2O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |

| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction. |

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropyl protons, and the methyl groups of the pinacol ester. The aromatic protons will likely appear as a set of doublets in the range of 7.5-8.0 ppm. The cyclopropyl protons will exhibit complex multiplets in the upfield region (around 0.5-2.5 ppm). The twelve equivalent protons of the pinacol group will give a sharp singlet around 1.3 ppm.

-

¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, the carbons of the cyclopropyl ring, the quaternary carbons of the pinacol group, and the methyl carbons of the pinacol group.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be around 324.1.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), N-H stretching (if present as a secondary amide), and C-H stretching of the aromatic and aliphatic groups.

Conclusion

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an ideal reagent for the construction of complex biaryl and heteroaryl-aryl structures. The synthetic protocol provided, along with the understanding of its applications and characterization, will aid researchers and scientists in leveraging this important compound in their research and development endeavors.

References

-

N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. PubChem. ([Link])

-

Suzuki-Miyaura Coupling - Organic Synthesis. Organic Synthesis. ([Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. ([Link])

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. ([Link])

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. ([Link])

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ([Link])

-

Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98 %; ii) BuLi, B2pin2, THF. ResearchGate. ([Link])

-

N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. Allschoolabs. ([Link])

-

N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. My Skin Recipes. ([Link])

-

2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. ([Link])

-

Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Polymer Chemistry (RSC Publishing). ([Link])

-

Caffeic Acid Phenethyl Ester-Incorporated Radio-Sensitive Nanoparticles of Phenylboronic Acid Pinacol Ester-Conjugated Hyaluronic Acid for Application in Radioprotection. PMC - NIH. ([Link])

-

The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. PubMed. ([Link])

-

Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. ([Link])

Sources

- 1. N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | C15H22BNO4S | CID 16414186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | CAS: 914610-50-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester: Properties, Synthesis, and Applications in Drug Discovery

Introduction: A Versatile Building Block at the Nexus of Medicinal Chemistry and Organic Synthesis

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester, a sophisticated bifunctional molecule, has emerged as a valuable reagent in the landscape of modern drug discovery and organic synthesis. This technical guide provides an in-depth exploration of its chemical properties, a detailed protocol for its application in the renowned Suzuki-Miyaura cross-coupling reaction, and insights into its strategic importance in the development of novel therapeutics. The unique combination of a reactive boronic ester moiety, a metabolically robust cyclopropyl group, and a pharmacologically significant sulfonamide scaffold makes this compound a compelling building block for researchers and scientists in the pharmaceutical and chemical industries.[1][2][3]

The strategic incorporation of a cyclopropyl ring is a well-established tactic in medicinal chemistry to enhance the metabolic stability and potency of drug candidates.[1][3] Its rigid, three-membered carbocyclic structure can enforce a bioactive conformation and is less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] Simultaneously, the benzenesulfonamide framework is a cornerstone in drug design, with a rich history of applications ranging from antimicrobial to anticancer agents.[2] This guide will delve into the synergistic interplay of these structural features and the synthetic utility imparted by the pinacol boronic ester.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and process development. The key properties of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₂₂BNO₄S | [4][5][][7] |

| Molecular Weight | 323.22 g/mol | [4][5][][8] |

| CAS Number | 914610-50-7 | [][7][8] |

| Appearance | Solid | [5] |

| IUPAC Name | N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | [][9] |

| InChI Key | ASFBWQXCZSUHRX-UHFFFAOYSA-N | [4][5][][9] |

| Solubility | Generally soluble in organic solvents such as ethyl acetate, dichloromethane, and THF. | [10] |

Synthesis and Purification: Considerations for a Stable Reagent

A plausible synthetic route would commence with the commercially available 4-bromo-N-cyclopropylbenzenesulfonamide. This precursor would then undergo a Miyaura borylation reaction in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., potassium acetate), and B₂pin₂ in an appropriate solvent like dioxane or DMF.

Purification of arylboronic acid pinacol esters can present challenges due to their potential for hydrolysis back to the corresponding boronic acids, especially on silica gel.[11] To mitigate this, chromatography on silica gel should be performed rapidly with anhydrous solvents. An alternative and often more effective method involves the use of silica gel treated with boric acid, which can suppress the undesired adsorption and degradation of the pinacol ester.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The primary utility of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[12][13] This powerful palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[12][13]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

The following protocol provides a representative example of a Suzuki-Miyaura coupling reaction utilizing 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester and a generic aryl bromide. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Reaction Scheme:

Materials:

-

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., 2 M aqueous sodium carbonate solution, 2.0 equivalents)

-

Solvent (e.g., a mixture of toluene and ethanol, 4:1 v/v)

-

Nitrogen or Argon source for inert atmosphere

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester (1.2 eq.), and the palladium catalyst (0.05 eq.).

-

Rationale: Using a slight excess of the boronic ester ensures complete consumption of the potentially more valuable aryl halide.

-

-

Solvent Addition: Add the solvent mixture (toluene/ethanol) to the flask.

-

Rationale: A biphasic solvent system is often employed in Suzuki-Miyaura reactions. Toluene solubilizes the organic reactants and catalyst, while the aqueous phase contains the inorganic base.

-

-

Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Rationale: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and reduced reaction efficiency. Degassing is a critical step to ensure an inert atmosphere.

-

-

Base Addition: Add the aqueous sodium carbonate solution to the reaction mixture.

-

Rationale: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.

-

-

Reaction: Heat the reaction mixture to a gentle reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Workflow: A Suzuki-Miyaura Coupling Diagram

The following diagram illustrates the key stages of the Suzuki-Miyaura coupling workflow.

Caption: A simplified workflow for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery: Leveraging Unique Structural Motifs

The convergence of the cyclopropyl, sulfonamide, and phenylboronic acid pinacol ester moieties in a single molecule provides medicinal chemists with a powerful tool for lead optimization and the synthesis of novel drug candidates.

-

The Cyclopropyl Advantage: The incorporation of the N-cyclopropyl group can enhance metabolic stability, leading to improved pharmacokinetic profiles.[1] This is a critical consideration in drug design, as rapid metabolism can limit the efficacy and duration of action of a therapeutic agent. Furthermore, the rigid nature of the cyclopropyl ring can lock the molecule into a conformation that is optimal for binding to its biological target, thereby increasing potency.[1]

-

The Sulfonamide Pharmacophore: The benzenesulfonamide scaffold is a well-established pharmacophore found in a wide range of approved drugs.[2] It can participate in key hydrogen bonding interactions with biological targets and can be readily functionalized to modulate physicochemical properties such as solubility and lipophilicity. The sulfonamide group is also a key feature in inhibitors of various enzymes, including carbonic anhydrases and kinases.[2]

The use of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester allows for the direct installation of this valuable N-cyclopropyl benzenesulfonamide fragment onto a wide variety of molecular scaffolds through the robust and versatile Suzuki-Miyaura coupling reaction. This streamlines the synthesis of complex molecules and facilitates the exploration of structure-activity relationships in drug discovery programs.

Safe Handling and Storage: Ensuring Reagent Integrity

Like most boronic acid derivatives, 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place, away from moisture and sources of ignition. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent gradual hydrolysis of the pinacol ester.

Conclusion

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester stands as a testament to the power of rational molecular design in modern organic synthesis and medicinal chemistry. Its unique combination of a stable yet reactive boronic ester, a metabolically robust cyclopropyl group, and a pharmacologically relevant sulfonamide moiety makes it an invaluable building block for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, a detailed and rationalized protocol for its application in the Suzuki-Miyaura coupling, and insights into its strategic importance in drug discovery. As the quest for novel therapeutics continues, the utility of such well-designed and versatile reagents will undoubtedly continue to grow.

References

-

National Center for Biotechnology Information. (n.d.). N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. PubChem Compound Summary for CID 16414186. Retrieved from [Link]

-

Patsnap. (n.d.). Pinacol patented technology retrieval search results. Eureka. Retrieved from [Link]

- El-Sayed, M. A., et al. (2025).

- Google Patents. (n.d.). EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same.

-

ChemRxiv. (2023, January 17). Light-driven four-component reaction with boronic acid derivatives as alkylating agents: an amine/imine mediated activation approach. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal. PubMed. Retrieved from [Link]

-

Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.

-

National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of aryl halides with phenylboronic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Polymer Chemistry. Retrieved from [Link]

-

MH Chem. (2022, June 18). Suzuki Coupling Mechanism. YouTube. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | CAS: 914610-50-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. CAS 914610-50-7 | 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester - Synblock [synblock.com]

- 8. scbt.com [scbt.com]

- 9. N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | C15H22BNO4S | CID 16414186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

Solubility Profile of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester in Organic Solvents

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the solubility characteristics of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester. As specific experimental solubility data for this compound is not extensively published, this document serves as a predictive framework and a practical guide for researchers. We will dissect the molecule's structural components to forecast its behavior in various organic solvents and provide a detailed protocol for empirical determination.

Introduction and Physicochemical Profile

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is a specialized reagent often utilized in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions. Understanding its solubility is critical for reaction setup, purification, and formulation development. A substance's solubility is governed by the interplay between its intrinsic properties (polarity, hydrogen bonding capacity, molecular size, crystal lattice energy) and the properties of the solvent.

Compound Structure and Properties:

-

Appearance: Typically a solid or powder.[1]

-

Key Structural Features:

-

A phenylboronic acid pinacol ester core.

-

A central sulfonamide linker.

-

A terminal N-cyclopropyl group.

-

Figure 1. Chemical structure of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester.

Figure 1. Chemical structure of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester.

Theoretical Solubility Analysis: A Structure-Activity Relationship (SAR) Perspective

To predict the solubility of the target molecule, we can analyze the contribution of its three primary structural motifs.

The Phenylboronic Acid Pinacol Ester Core

The boronic acid pinacol ester group is significantly less polar than the free boronic acid. Experimental studies on related compounds show that pinacol esters are more soluble in a range of organic solvents than their corresponding acids.[3][4][5] Research on phenylboronic acid pinacol ester itself has shown it to be soluble in solvents like chloroform, acetone, and various ethers, with relatively small differences in solubility between these solvents.[6][7][8] This suggests the core structure of our target compound is amenable to dissolution in a broad range of common organic media.

The Sulfonamide Linker (-SO₂NH-)

The sulfonamide group is a critical modulator of solubility. It introduces significant polarity and the capacity for hydrogen bonding.

-

Hydrogen Bond Donor: The N-H group can act as a hydrogen bond donor.

-

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group (S=O) are strong hydrogen bond acceptors.

This dual nature means the sulfonamide linker will strongly interact with both polar protic (e.g., alcohols) and polar aprotic (e.g., acetone, DMSO) solvents. The presence of this group generally decreases solubility in nonpolar, non-hydrogen bonding solvents like hexane.[9][10]

The N-Cyclopropyl Group

The cyclopropyl group is a small, rigid, three-membered aliphatic ring.[11] Due to its high strain and unique orbital characteristics, it can sometimes exhibit electronic properties similar to a double bond.[12][13] However, from a solubility perspective, it is best viewed as a small, nonpolar (hydrophobic) moiety. Its presence will slightly enhance solubility in less polar solvents and may slightly hinder it in highly polar, aqueous environments.[14]

Logical Flow: From Structure to Predicted Solubility

Predicted Solubility Profile

Based on the structural analysis, the following table provides a qualitative prediction of the compound's solubility at room temperature. These predictions should be validated experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Heptane | Poor | The highly polar sulfonamide group dominates, making dissolution in nonpolar media energetically unfavorable. |

| Ethers | THF, Diethyl Ether | Moderate to Good | Ethers can accept hydrogen bonds and have moderate polarity, accommodating both the ester core and the sulfonamide group. |

| Esters | Ethyl Acetate (EtOAc) | Moderate to Good | Similar to ethers, EtOAc is a polar aprotic solvent capable of accepting hydrogen bonds, which should effectively solvate the molecule. |

| Ketones | Acetone, MEK | Good | Ketones are excellent hydrogen bond acceptors and are polar enough to dissolve a wide range of organic compounds, including sulfonamides.[8] |

| Halogenated | DCM, Chloroform | Good | These solvents have sufficient polarity to dissolve the compound. Chloroform can also act as a weak H-bond donor.[3][7] |

| Alcohols | Methanol, Ethanol | Moderate | Alcohols are polar protic solvents. While they can interact strongly via H-bonding, the nonpolar regions of the molecule may limit high solubility. |

| Highly Polar | DMSO, DMF | Very Good | These powerful, polar aprotic solvents are excellent H-bond acceptors and are expected to fully solvate the compound. |

Experimental Protocol for Solubility Determination

To obtain quantitative data, the isothermal shake-flask method is a reliable and widely adopted standard.[10][15]

Materials and Equipment

-

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg precision)

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid compound to a vial. The goal is to have undissolved solid remaining at equilibrium.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturate solution with a known volume of the solvent to bring the concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis method.

-

Calculation: Calculate the original solubility (S) in mg/mL or mol/L using the formula: S = (Concentration of diluted sample) × (Dilution factor)

Experimental Workflow Diagram

Advanced Methodologies: Predictive Modeling

For drug development professionals, computational tools can offer rapid solubility estimations. While a full discussion is beyond the scope of this guide, researchers should be aware of Quantitative Structure-Property Relationship (QSPR) and machine learning models.[16][17][18] These approaches use molecular descriptors to predict solubility in various solvents and can be particularly useful for screening large numbers of compounds or solvents.[19]

Conclusion

While specific, published quantitative data for 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is scarce, a systematic analysis of its molecular structure provides a robust framework for predicting its solubility. The compound is anticipated to have poor solubility in nonpolar solvents like hexane but moderate to good solubility in a range of polar aprotic and protic solvents, including THF, ethyl acetate, acetone, and DCM. For precise quantitative data essential for research and development, the provided experimental protocol for isothermal saturation is highly recommended.

References

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... Available from: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. Available from: [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available from: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available from: [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. Available from: [Link]

-

Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4505. Available from: [Link]

-

Fallon, T., et al. (2021). A unified ML framework for solubility prediction across organic solvents. RSC Publishing. Available from: [Link]

-

ResearchGate. Solubility temperatures of pinacol ester of phenylboronic acid (2) as a... Available from: [Link]

-

Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available from: [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? Available from: [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available from: [Link]

-

University of Technology. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Perlovich, G. L., et al. (2013). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(12), 3343–3353. Available from: [Link]

-

Perlovich, G. L., et al. (2013). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Available from: [Link]

-

Ingerslev, F., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 20(10), 2157–2163. Available from: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. Available from: [Link]

-

Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849–856. Available from: [Link]

-

The BMJ. (1946). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4436), 52. Available from: [Link]

-

Wikipedia. Cyclopropyl group. Available from: [Link]

-

Dr. Manmeet. (2023). Cyclopropyl as a Neighboring group. YouTube. Available from: [Link]

-

Chemistry Stack Exchange. How does the cyclopropyl group influence conjugation and aromaticity? Available from: [Link]

-

Wang, D., et al. (2012). Influence of cyclodextrin on the solubility of a classically prepared 2-vinylcyclopropane macromonomer in aqueous solution. PMC - NIH. Available from: [Link]

-

ResearchGate. Effect of Hydroxypropyl β‐Cyclodextrin on Drug Solubility in Water‐Propylene Glycol Mixtures. Available from: [Link]

Sources

- 1. 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 914610-50-7 | 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester - Synblock [synblock.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Influence of cyclodextrin on the solubility of a classically prepared 2-vinylcyclopropane macromonomer in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and electronic properties of key organic molecules is paramount. 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is a significant building block in medicinal chemistry, valued for its role in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[][2] This guide provides an in-depth analysis of the spectral data for this compound, offering insights into its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations herein are designed to serve as a practical resource for its identification, purity assessment, and further application in synthetic workflows.

Molecular Structure and Spectroscopic Highlights

The structure of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester combines several key functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a central para-substituted benzene ring. One substituent is the boronic acid pinacol ester, a common protecting group for boronic acids that enhances stability. The other is the N-cyclopropylsulfonamide group. Each of these moieties provides characteristic signals in NMR, IR, and MS analyses, allowing for unambiguous structural confirmation.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The aromatic protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The cyclopropyl and pinacol groups will also have unique signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Doublet | 2H | Aromatic protons ortho to the boronic ester |

| ~7.2-7.3 | Doublet | 2H | Aromatic protons ortho to the sulfonamide |

| ~2.5 | Multiplet | 1H | Cyclopropyl CH |

| ~1.35 | Singlet | 12H | Pinacol methyl protons |

| ~0.8-0.9 | Multiplet | 2H | Cyclopropyl CH₂ |

| ~0.5-0.6 | Multiplet | 2H | Cyclopropyl CH₂ |

Note: The sulfonamide N-H proton may be broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. The carbon attached to the boron atom is often broadened due to quadrupolar relaxation and may not be observed.[3]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~140-145 | Aromatic C-S |

| ~135 | Aromatic C-H (ortho to boronic ester) |

| ~128 | Aromatic C-H (ortho to sulfonamide) |

| ~130-135 (broad) | Aromatic C-B |

| ~84 | Pinacol quaternary carbons (O-C(CH₃)₂) |

| ~30 | Cyclopropyl CH |

| ~25 | Pinacol methyl carbons |

| ~6-7 | Cyclopropyl CH₂ |

¹¹B NMR Spectroscopy

¹¹B NMR is highly sensitive to the coordination environment of the boron atom. For a tricoordinate boronic ester, a single broad peak is expected.[4]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~30-34 | sp²-hybridized Boron |

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of NMR data.

-

Sample Preparation: Dissolve 5-10 mg of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

-

Use the residual solvent peak as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

¹¹B NMR Acquisition:

-

Use a broadband probe tuned to the ¹¹B frequency.

-

Acquire a proton-decoupled spectrum.[5]

-

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3400 | N-H stretch | Sulfonamide |

| ~3000-3100 | C-H stretch | Aromatic & Cyclopropyl |

| ~2850-2950 | C-H stretch | Aliphatic (Pinacol) |

| ~1330-1370 | Asymmetric SO₂ stretch | Sulfonamide |

| ~1150-1180 | Symmetric SO₂ stretch | Sulfonamide |

| ~1300-1400 | B-O stretch | Boronic Ester |

| ~1000-1100 | C-N stretch | |

| ~850-900 | C-S stretch |

Note: The presence of strong, characteristic bands for the sulfonamide SO₂ stretching and the B-O stretching are key diagnostic peaks.[6]

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or the KBr press.

-

Place a small amount of the solid sample on the ATR crystal or prepare a KBr pellet.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Caption: Workflow for FT-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum Data

The molecular formula is C₁₅H₂₂BNO₄S, with a molecular weight of 323.22 g/mol .[][2]

| m/z Value | Assignment |

| ~323.14 | [M]⁺ (Molecular Ion) |

| ~324.14 | [M+H]⁺ (in ESI+) |

| Varies | Fragments from loss of cyclopropyl, pinacol, or SO₂ moieties |

Note: Boron has two main isotopes, ¹⁰B (~20%) and ¹¹B (~80%), which will result in a characteristic isotopic pattern for boron-containing fragments.[7]

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) is recommended for accurate mass determination.

-

Data Acquisition:

-

Introduce the sample into the ion source (e.g., via direct infusion or coupled with liquid chromatography).

-

Acquire the mass spectrum in positive or negative ion mode.

-

For fragmentation data, perform MS/MS analysis on the parent ion.

-

Caption: Workflow for MS data acquisition.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive characterization of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester. The predicted spectral data and detailed protocols in this guide offer a robust framework for researchers to confirm the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development activities.

References

- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC - NIH. (n.d.).

- Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and - Sign in. (n.d.).

- Chromatographic Conditions for the Analysis of Boronic Pinacol Esters - ResearchGate. (n.d.).

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022).

- Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. (2012).

- Application Notes and Protocols for Identifying Oxidoboron Intermediates using NMR Spectroscopy - Benchchem. (n.d.).

- Supporting Information 22-01-15 - The Royal Society of Chemistry. (n.d.).

- (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025).

- A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - MDPI. (n.d.).

- accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc - Ingenta Connect. (2014).

- Phenylboronic acid pinacol ester, CAS No. 24388-23-6 - iChemical. (n.d.).

- Monitoring Sulfonamide Formation: A Comparative Guide to In-Situ FT-IR Analysis - Benchchem. (n.d.).

- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.).

- CAS 914610-50-7 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester - BOC Sciences. (n.d.).

- CAS 914610-50-7 | 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester - Synblock. (n.d.).

- 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester | CAS 914610-50-7 | SCBT. (n.d.).

- Ft-Ir and Computational Study of Sulphaguanidine - Oriental Journal of Chemistry. (n.d.).

Sources

- 2. CAS 914610-50-7 | 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester - Synblock [synblock.com]

- 3. rsc.org [rsc.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ft-Ir and Computational Study of Sulphaguanidine – Oriental Journal of Chemistry [orientjchem.org]

- 7. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester: Synthesis, Commercial Availability, and Applications

Introduction

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester, registered under CAS Number 914610-50-7, is a bifunctional synthetic building block of increasing importance in medicinal chemistry and organic synthesis.[1][2] Its structure integrates two key pharmacophoric elements: a cyclopropylsulfonamide moiety and a versatile boronic acid pinacol ester. The sulfonamide group is a well-established functional group in numerous approved drugs, valued for its ability to act as a hydrogen bond donor and acceptor, thereby modulating physicochemical properties and target engagement. The cyclopropyl group often imparts metabolic stability and can provide a favorable vector for exploring protein binding pockets.

Simultaneously, the phenylboronic acid pinacol ester functional group is a cornerstone of modern synthetic chemistry. It is a stable, crystalline solid that serves as a key coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, particularly biaryl systems prevalent in drug candidates.

This guide provides an in-depth overview of the physicochemical properties, commercial availability, a representative synthetic route, and the core applications of this reagent, with a focus on its utility in drug discovery programs.

Physicochemical and Structural Properties

The compound is a solid at room temperature.[3] Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 914610-50-7 | [1][2] |

| Molecular Formula | C₁₅H₂₂BNO₄S | [1][3][] |

| Molecular Weight | 323.22 g/mol | [1][3][] |

| IUPAC Name | N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | [] |

| SMILES String | CC1(C)OB(OC1(C)C)c2ccc(cc2)S(=O)(=O)NC3CC3 | [3] |

| InChI Key | ASFBWQXCZSUHRX-UHFFFAOYSA-N | [3][] |

| Physical Form | Solid | [3] |

Synthesis and Purification

While multiple synthetic routes to arylboronic esters exist, a common and reliable method is the palladium-catalyzed Miyaura borylation of a corresponding aryl halide. This approach offers high functional group tolerance and generally proceeds in good yield. The logical precursor for the title compound is N-cyclopropyl-4-bromobenzenesulfonamide . The overall synthetic workflow is depicted below.

Caption: Representative workflow for the synthesis of the title compound.

Representative Experimental Protocol

This protocol is a representative procedure based on standard Miyaura borylation conditions. Researchers should perform their own optimization.

Part 1: Synthesis of N-cyclopropyl-4-bromobenzenesulfonamide (Precursor)

-

To a stirred solution of cyclopropylamine (1.2 equivalents) and pyridine (1.5 equivalents) in dichloromethane (DCM, ~0.5 M) at 0 °C, add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the sulfonyl chloride.

-

Upon completion, quench the reaction with 1 M HCl (aq). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel chromatography to yield the precursor as a white solid.

Part 2: Synthesis of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester

-

In an oven-dried Schlenk flask, combine N-cyclopropyl-4-bromobenzenesulfonamide (1.0 equivalent), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equivalents), and potassium acetate (KOAc, 3.0 equivalents).

-

Add the palladium catalyst, such as Pd(dppf)Cl₂ (1-3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Trustworthiness Note: It is critical for researchers to validate the identity and purity of the final compound. One major supplier explicitly states that they do not provide analytical data and that the "Buyer assumes responsibility to confirm product identity and/or purity".[3] Standard characterization techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry are strongly recommended.

Commercial Availability

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is commercially available from a variety of chemical suppliers catering to the research and development market. Availability typically ranges from milligram to gram scale.

| Supplier | Purity | Notes |

| Sigma-Aldrich | Not specified (AldrichCPR) | Sold "as-is" without analytical data provided.[3] |

| Santa Cruz Biotechnology | Not specified | For research use only.[1] |

| Synblock | ≥ 98% | Mentions availability of MSDS, NMR, HPLC, LC-MS documentation.[2] |

| BOC Sciences | 98% | Provides basic chemical properties and identifiers.[] |

| ChemicalBook | Varies by listing | Aggregates multiple suppliers.[5] |

Applications in Medicinal Chemistry

The primary utility of this reagent is as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This reaction enables the covalent linkage of the sulfonamide-bearing phenyl ring to a variety of (hetero)aryl halides or triflates, providing rapid access to diverse chemical matter.

Caption: Role in Suzuki-Miyaura cross-coupling reactions.

This capability is crucial in drug discovery for several reasons:

-

Scaffold Elaboration: It allows for the systematic exploration of structure-activity relationships (SAR) by coupling the core sulfonamide scaffold to a wide array of aromatic and heteroaromatic systems.

-

Access to Biaryl Cores: The biaryl motif is a privileged structure in medicinal chemistry, found in numerous kinase inhibitors, GPCR modulators, and other therapeutic agents.

-

Late-Stage Functionalization: The stability of the boronic ester allows it to be carried through multiple synthetic steps, enabling its use in late-stage coupling reactions to generate final drug candidates.

Furthermore, while not demonstrated for this specific molecule, phenylboronic acid pinacol esters are gaining attention in the design of "smart" drug delivery systems. These systems can be engineered to be responsive to reactive oxygen species (ROS), which are often upregulated in inflammatory or tumor microenvironments.[6][7] The boronic ester can act as a ROS-cleavable linker, triggering drug release specifically at the site of disease.[7] This presents a potential future application for derivatives of the title compound.

Safety and Handling

-

Storage: The compound should be stored in a dry, sealed container.[2] Some suppliers recommend refrigerated storage (2-8°C).

-

Hazard Information: It is classified as a combustible solid.[3] Standard personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is a valuable and commercially accessible building block for synthetic and medicinal chemists. Its utility is primarily derived from its role in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which facilitates the efficient construction of complex biaryl molecules. While researchers must be diligent in confirming the identity and purity of commercially sourced material, its structural features make it an attractive tool for elaborating molecular scaffolds in the pursuit of novel therapeutic agents.

References

-

Synthesis of boronic acid pinacol ester 4. ResearchGate. [Link]

-

Piperidine-4-boronic acid pinacol ester HCl 1218790-99-8. LookChem. [Link]

-

Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. [Link]

-

The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. National Institutes of Health (NIH). [Link]

-

Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Royal Society of Chemistry. [Link]

-

The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. PubMed. [Link]

-

Boronic acid esters Supplier. Boron Molecular. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 914610-50-7 | 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester - Synblock [synblock.com]

- 3. 4-(N-cyclopropylsulfonamide)phenylboronic acid pinacol ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-(N-CYCLOPROPYLSULFONAMIDE)PHENYLBORONIC ACID PINACOL ESTER | 914610-50-7 [chemicalbook.com]

- 6. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

potential applications of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester in medicinal chemistry

Beginning Research on Synthesis

I'm starting a deep dive into the synthesis, properties, and uses of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester. Initial Google searches are underway to collect data on this compound's role in medicinal chemistry. I'm focusing on its potential applications and any known synthesis methods.

Expanding Search for Data

I'm now expanding my Google searches to pinpoint the therapeutic areas where this compound has the most potential. I am focusing on its use in oncology, inflammation, and infectious diseases. I am looking for bioactive molecules or clinical candidates that incorporate it. At the same time, I am searching for experimental protocols and Suzuki-Miyaura coupling reactions. I am structuring the technical guide, starting with its unique features.

Initiating Data Collection

I'm now starting comprehensive Google searches to uncover data on synthesis, properties, and applications of the compound, specifically in medicinal chemistry. I'm focusing on its role as a building block and its documented structure-activity relationships, expanding the scope beyond initial searches. I'm also delving into established experimental protocols and relevant synthetic methodologies. The technical guide will begin by presenting the compound's unique structural features.

Drafting the Introduction

I'm currently fleshing out the introduction, focusing on a concise overview of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester. My goal is to clearly establish its relevance in medicinal chemistry, setting the stage for a detailed technical discussion.

Refining the Structure

My focus is now on structuring the response into distinct sections. I've broken down the outline to include an introduction, physicochemical properties and synthesis overview, and the crucial utility in medicinal chemistry. The plan now centers around the Suzuki coupling and its application. This structure will enable the necessary details to be organized efficiently.

Analyzing the Structural Components

I'm now diving into the structural components and their implications. I've begun dissecting the phenylboronic acid pinacol ester, noting its stability advantages. I'll outline the roles of boronic acids in drug design, including their use in FDA-approved drugs. I'm also planning to explore applications, such as their utility in stimuli-responsive drug delivery systems. The cyclopropyl group's benefits will be discussed next.

Defining Potential Applications

I'm now focusing on synthesizing the information. I'll outline potential applications in the absence of direct clinical trial data. The plan involves leveraging the compound's structural features to extrapolate potential utility across various therapeutic areas. This involves constructing hypothetical applications based on the properties of its components.

Formulating the Outline

I've established the detailed structure now, emphasizing a comprehensive approach. I've broken it down to include key points: introduction, physicochemical properties, building block capabilities, structural dissection, and therapeutic potential. My goal is to synthesize the information to illustrate the compound's potential.

Defining the Guide's Structure

I'm now fully immersed in constructing this technical guide. I've designed a clear structure covering the compound's introduction, properties, and applications. The Suzuki coupling and structural component analyses are key, along with SAR insights. The final draft is underway, and I will focus on synthesizing the information.

I'm now refining the structure and focusing on detailing a useful introduction and detailed synthesis/properties descriptions. I'll outline potential therapeutic areas based on component properties. Experimental protocols will be included, as well as Structure-Activity Relationship (SAR) insights.

Constructing the Outline

I'm now fully immersed in developing the technical guide. My immediate focus is on crafting a clear structure, starting with an introduction to the compound and its key features. I'm prioritizing the synthesis/properties description to then detail the potential therapeutic areas, and I'll include SAR insights. Moreover, I'm constructing experimental protocols to solidify the guide.

I've been working on structuring the document to include an introduction, followed by properties and applications. The plan now centers around synthesis/property descriptions and potential therapeutic areas. I'm adding experimental protocols, and insights on SAR (Structure-Activity Relationship) to the outline.

An In-Depth Technical Guide to 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester, a compound of increasing interest in the pharmaceutical sciences, stands as a testament to the power of molecular hybridization in drug design. This specialized boronic acid derivative incorporates three key structural motifs: a phenylboronic acid pinacol ester, a sulfonamide linker, and a cyclopropyl group. Each of these components imparts unique properties, making the integrated molecule a highly valuable building block for the synthesis of complex therapeutic agents.

The phenylboronic acid pinacol ester moiety is a cornerstone of modern organic synthesis, primarily enabling palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This functionality allows for the facile and efficient formation of carbon-carbon bonds, a critical step in the construction of diverse molecular scaffolds. The pinacol ester provides enhanced stability and ease of handling compared to the free boronic acid, making it amenable to a wider range of reaction conditions and purification techniques.

The sulfonamide group is a well-established pharmacophore found in a multitude of approved drugs, including antibiotics, diuretics, and anticonvulsants. Its ability to act as a hydrogen bond donor and acceptor, as well as its metabolic stability, makes it a favored linker in medicinal chemistry. The N-cyclopropyl substituent further refines the molecule's properties. The cyclopropyl ring is a "bioisostere" of larger, more flexible alkyl groups, offering a conformationally constrained and metabolically robust alternative. This small, strained ring can enhance binding affinity to target proteins and improve pharmacokinetic profiles.

This technical guide provides a comprehensive overview of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester, from its synthesis and chemical properties to its emerging applications in the dynamic field of drug discovery.

Physicochemical Properties and Data

A clear understanding of the physicochemical properties of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is essential for its effective use in research and development.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₂BNO₄S | [1][2] |

| Molecular Weight | 323.22 g/mol | [2] |

| CAS Number | 914610-50-7 | [1][2] |

| IUPAC Name | N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | [3] |

| Appearance | Solid | |

| Purity | Typically >98% (commercial sources) | [1] |

A Note on the Discovery and History

While 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is now a commercially available and valuable research chemical, pinpointing a single seminal publication or patent for its initial discovery can be challenging. Its emergence is likely intertwined with the broader development of boronic acid chemistry and the increasing use of sulfonamide and cyclopropyl motifs in medicinal chemistry. The synthesis of this specific molecule is a logical extension of well-established synthetic methodologies, particularly the Miyaura borylation reaction, applied to novel building blocks for drug discovery programs. Its history is therefore more of an evolutionary tale within the landscape of modern organic synthesis rather than a singular breakthrough.

Synthesis and Mechanism: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is the palladium-catalyzed Miyaura borylation of a suitable halo-aromatic precursor. This reaction forms the cornerstone of its production, offering high yields and functional group tolerance.

Step 1: Preparation of the Precursor: N-cyclopropyl-4-halobenzenesulfonamide

The synthesis begins with the preparation of an N-cyclopropyl-4-halobenzenesulfonamide, typically the bromo- or iodo-derivative, to serve as the electrophilic partner in the subsequent borylation reaction.

Reaction:

4-Halobenzenesulfonyl chloride reacts with cyclopropylamine in the presence of a base to yield N-cyclopropyl-4-halobenzenesulfonamide.

Typical Experimental Protocol:

-

To a solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base, for example, triethylamine (1.2 eq) or pyridine (1.2 eq).

-

Slowly add cyclopropylamine (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure N-cyclopropyl-4-bromobenzenesulfonamide.

Step 2: Miyaura Borylation

The key step in the synthesis is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between the N-cyclopropyl-4-halobenzenesulfonamide and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[4][5]

Reaction:

N-cyclopropyl-4-halobenzenesulfonamide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester.

Detailed Experimental Protocol:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine N-cyclopropyl-4-bromobenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and a base such as potassium acetate (KOAc, 3.0 eq).

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Add a dry, degassed solvent such as 1,4-dioxane or dimethylformamide (DMF).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.

-

Dry Solvents: Water can hydrolyze the boronic ester product and interfere with the catalytic cycle.

-

Base (Potassium Acetate): The base is crucial for the transmetalation step in the catalytic cycle. Potassium acetate is a commonly used mild base that is effective in this transformation.[4]

-

Palladium Catalyst (Pd(dppf)Cl₂): This catalyst is widely used for Suzuki-Miyaura and Miyaura borylation reactions due to its high efficiency and functional group tolerance. The dppf ligand provides the necessary steric and electronic properties for the catalytic cycle to proceed efficiently.

Diagram of the Synthetic Workflow:

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a reactive boronic ester handle and a biologically relevant sulfonamide scaffold makes 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester a valuable tool in drug discovery.

-

Scaffold for Suzuki-Miyaura Coupling: Its primary application is as a building block in Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of the N-cyclopropylsulfonamidophenyl moiety into a wide variety of molecular architectures. This is particularly useful in the late-stage functionalization of complex molecules, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a valuable fragment for FBDD campaigns. The individual components (cyclopropyl, sulfonamide, phenyl) are common in known drugs, and their combination in a synthetically tractable form is highly advantageous.

-

Probes for Chemical Biology: The boronic acid functionality can be exploited for the development of chemical probes. Boronic acids are known to reversibly bind to diols, a feature present in many biological molecules, including carbohydrates and some proteins. This allows for the design of probes for target identification and validation.

While specific examples of marketed drugs containing this exact building block are not yet prevalent, the structural motifs it comprises are found in numerous clinical candidates and approved therapeutics. The N-cyclopropylsulfonamide moiety, for instance, is explored for its potential in inhibiting various enzymes and receptors.

Logical Relationship of its Utility in Drug Discovery:

Conclusion and Future Outlook

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is a prime example of a modern building block designed for efficiency and versatility in medicinal chemistry. Its straightforward synthesis via the robust Miyaura borylation, combined with the desirable properties of its constituent fragments, ensures its continued relevance in the quest for novel therapeutics. As drug discovery programs continue to explore new chemical space, the demand for well-designed, synthetically accessible building blocks like this will only increase. Future research will likely focus on expanding the repertoire of reactions in which this compound can participate and exploring its utility in the synthesis of novel classes of biologically active molecules.

References

- PubChem. (n.d.). N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

- MDPI. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]

Sources

- 1. CAS 914610-50-7 | 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester - Synblock [synblock.com]

- 2. scbt.com [scbt.com]

- 3. N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | C15H22BNO4S | CID 16414186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling with 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester. This protocol is designed to be a robust starting point for the synthesis of biaryl compounds containing the N-cyclopropylsulfonamide moiety, a common pharmacophore in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental protocol, and provide insights into troubleshooting and optimization.

Introduction: The Power of the Suzuki-Miyaura Coupling in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the way chemists construct complex molecules.[3] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in drug discovery and development.[2][4]